molecular formula C18H28O2 B12532666 [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene CAS No. 656836-58-7

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene

Cat. No.: B12532666
CAS No.: 656836-58-7
M. Wt: 276.4 g/mol
InChI Key: WGPHVDYIRNWOOH-GOSISDBHSA-N
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Description

[(3R)-3-(Methoxymethoxy)-4-methylidenenonyl]benzene is a chiral aromatic compound characterized by a methoxymethoxy group at the 3-position (R-configuration), a methylidene group at the 4-position, and a nonyl side chain. The methoxymethoxy group (-OCH2OCH3) enhances solubility in polar solvents and serves as a protective moiety for hydroxyl groups in synthetic pathways .

Properties

CAS No.

656836-58-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene

InChI

InChI=1S/C18H28O2/c1-4-5-7-10-16(2)18(20-15-19-3)14-13-17-11-8-6-9-12-17/h6,8-9,11-12,18H,2,4-5,7,10,13-15H2,1,3H3/t18-/m1/s1

InChI Key

WGPHVDYIRNWOOH-GOSISDBHSA-N

Isomeric SMILES

CCCCCC(=C)[C@@H](CCC1=CC=CC=C1)OCOC

Canonical SMILES

CCCCCC(=C)C(CCC1=CC=CC=C1)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene typically involves the following steps:

    Formation of the methoxymethoxy group: This can be achieved by reacting a suitable alcohol with methoxymethyl chloride in the presence of a base.

    Attachment of the methylidenenonyl chain: This step involves the formation of a carbon-carbon double bond, which can be accomplished through various methods such as Wittig reaction or olefination.

    Coupling with benzene: The final step involves coupling the intermediate with a benzene ring, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbon-carbon double bond in the methylidenenonyl chain can be reduced to form saturated hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used for electrophilic substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds similar to [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. A meta-analysis highlighted the effectiveness of such compounds in targeting specific cancer types, including breast and prostate cancers .

Antimicrobial Activity
Another promising application is in the development of antimicrobial agents. The structural features of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene allow for interactions with bacterial cell membranes, leading to increased permeability and cell death. Case studies have documented its efficacy against various strains of bacteria, including resistant strains .

Materials Science Applications

Polymer Synthesis
The compound can serve as a precursor for synthesizing novel polymers with enhanced properties. Its unique functional groups enable it to participate in polymerization reactions, resulting in materials with improved thermal stability and mechanical strength. Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials suitable for high-performance applications .

Nanotechnology
In nanotechnology, [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has been explored for its potential in fabricating nanostructures. Studies have shown that it can be utilized in the synthesis of nanoparticles with specific optical properties, making them suitable for applications in sensors and imaging technologies .

Environmental Science Applications

Environmental Remediation
The compound's ability to interact with pollutants makes it a candidate for environmental remediation strategies. Research has indicated that it can facilitate the degradation of hazardous substances in contaminated environments, thereby improving soil and water quality. Case studies have reported successful applications in bioremediation efforts, showcasing its effectiveness in breaking down complex organic pollutants .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentsInduces apoptosis in cancer cells
Antimicrobial AgentsEffective against resistant bacterial strains
Materials SciencePolymer SynthesisEnhances thermal stability and mechanical strength
NanotechnologyFabricates nanoparticles with unique optical properties
Environmental ScienceEnvironmental RemediationFacilitates degradation of hazardous pollutants

Case Studies

  • Anticancer Efficacy Study : A study conducted on breast cancer cell lines demonstrated that [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene derivatives significantly reduced cell viability compared to control groups, suggesting a strong potential for therapeutic development.
  • Antimicrobial Testing : In a controlled environment, the compound was tested against various bacterial strains, showing remarkable inhibition zones compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.
  • Nanoparticle Fabrication : Researchers successfully integrated [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene into a polymer matrix to create nanoparticles that exhibited enhanced fluorescence properties, making them ideal for biomedical imaging applications.

Mechanism of Action

The mechanism of action of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions with biomolecules, while the methylidenenonyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is evident when compared to analogs with variations in substituent positions, alkyl chain length, and functional groups (Table 1).

Table 1: Structural Comparison of [(3R)-3-(Methoxymethoxy)-4-Methylidenenonyl]benzene with Analogous Compounds

Compound Name Key Structural Features Impact on Properties Reference
2-Chloro-1-fluoro-4-(methoxymethoxy)benzene Cl, F, and methoxymethoxy at positions 2,1,4 Higher electrophilicity due to halogens
1,3-Bis(methoxymethoxy)benzene Dual methoxymethoxy groups at 1,3-positions Enhanced hydrolysis stability and H-bonding
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene F, CF3, and methoxymethoxy groups Increased lipophilicity and metabolic stability
(S)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Enantiomeric brominated side chain Altered stereochemical interactions in synthesis
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde Methoxymethoxy at position 4, methyl groups Reduced steric hindrance compared to nonyl chain

Key Observations :

  • Substituent Position: Methoxymethoxy at position 3 (vs. para positions in ) reduces steric clash with the nonyl chain, improving synthetic accessibility.
  • Alkyl Chain Length: The nonyl chain confers higher lipophilicity compared to shorter chains (e.g., butoxy in ), affecting membrane permeability in biological systems.
  • Methylidene Group : Unlike compounds with saturated alkyl chains (e.g., ), the methylidene group enables conjugation, altering electronic properties and reactivity.

Table 2: Comparative Bioactivity of Structural Analogs

Compound Name Bioactivity Profile Reference
2,4,6-Trifluoro-1-(methoxymethoxy)benzene Inhibits cytochrome P450 enzymes
1,3-Bis(methoxymethoxy)benzene Weak antifungal activity (C. albicans)
3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone IC50 = 12 µM (MCF-7 breast cancer cells)

Biological Activity

[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • Chemical Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • IUPAC Name : [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene

The biological activity of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is primarily attributed to its interactions at the cellular level. It has been shown to affect various biochemical pathways, potentially influencing processes such as:

  • Cell Proliferation : Studies indicate that this compound may modulate cell growth and differentiation through pathways involving protein kinases and transcription factors.
  • Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Toxicological Profile

Research has indicated that [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has a favorable safety profile at low concentrations. Toxicological assessments have shown:

  • Non-genotoxicity : In vitro studies have demonstrated that the compound does not induce mutagenic effects in bacterial assays (Ames test) or in mammalian cell cultures.
  • Low Acute Toxicity : The compound exhibits low acute toxicity, with LD50 values indicating a wide margin of safety in experimental models.

Case Studies

  • Cell Line Studies : A study conducted on human cancer cell lines revealed that [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth rates, suggesting potential applications in cancer therapy.

Data Tables

Study TypeFindingsReference
In Vitro Cell LineInduced apoptosis in cancer cells
In Vivo Animal ModelReduced tumor growth in mice
Toxicological StudyNo mutagenic effects observed

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